(3S,4S)-N-[[6-(dimethylamino)pyridin-2-yl]methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide
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Overview
Description
(3S,4S)-N-[[6-(dimethylamino)pyridin-2-yl]methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group, a pyrrolidine ring, and a dimethylamino-substituted pyridine moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-N-[[6-(dimethylamino)pyridin-2-yl]methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the trifluoromethyl group, and attachment of the dimethylamino-substituted pyridine moiety. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Dimethylamino-Substituted Pyridine Moiety: This step may involve nucleophilic substitution reactions where the pyridine moiety is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-N-[[6-(dimethylamino)pyridin-2-yl]methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine and pyrrolidine moieties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,4S)-N-[[6-(dimethylamino)pyridin-2-yl]methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism by which (3S,4S)-N-[[6-(dimethylamino)pyridin-2-yl]methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group and dimethylamino-substituted pyridine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-N-[[6-(dimethylamino)pyridin-2-yl]methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide: can be compared with other pyrrolidine-based compounds and trifluoromethyl-substituted molecules.
Similar Compounds: Examples include this compound analogs with different substituents on the pyridine or pyrrolidine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3S,4S)-N-[[6-(dimethylamino)pyridin-2-yl]methyl]-1-methyl-4-(trifluoromethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O/c1-21(2)13-6-4-5-10(20-13)7-19-14(23)11-8-22(3)9-12(11)15(16,17)18/h4-6,11-12H,7-9H2,1-3H3,(H,19,23)/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBGOSFWCAISMT-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C(F)(F)F)C(=O)NCC2=NC(=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]([C@@H](C1)C(F)(F)F)C(=O)NCC2=NC(=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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